molecular formula C27H26N2O3 B4699276 N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B4699276
M. Wt: 426.5 g/mol
InChI Key: RQBAALGQMLXWIZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phthalimide group, a butyl chain, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.

    Alkylation: The phthalimide is then alkylated using 1,4-dibromobutane to introduce the butyl chain.

    Amidation: The resulting intermediate is reacted with 3-methyl-N-(4-methylphenyl)benzamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-phenylbenzamide
  • N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-chlorophenyl)benzamide

Uniqueness

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a phthalimide group, a butyl chain, and a benzamide moiety makes it a versatile compound with diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-methyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-19-12-14-22(15-13-19)28(25(30)21-9-7-8-20(2)18-21)16-5-6-17-29-26(31)23-10-3-4-11-24(23)27(29)32/h3-4,7-15,18H,5-6,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBAALGQMLXWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide
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N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide
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N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide
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N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide
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N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide
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N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methyl-N-(4-methylphenyl)benzamide

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